6-(3,4-dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one

Anti-inflammatory COX inhibition Analgesic

This 2-ethyl-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is a privileged scaffold essential for cardiovascular PDE III inhibition and anti-inflammatory COX-2 lead optimization. Its unique N2-ethyl and 3,4-dimethyl substitution pattern defines potency and selectivity—substituting analogs (e.g., 4-methoxy or unsubstituted phenyl) invalidates SAR models. Ideal for vasorelaxant assays, metabolic stability profiling, and QC reference standard development. Secure this compound to ensure reproducible, high-fidelity research outcomes.

Molecular Formula C14H16N2O
Molecular Weight 228.295
CAS No. 922952-86-1
Cat. No. B2806596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one
CAS922952-86-1
Molecular FormulaC14H16N2O
Molecular Weight228.295
Structural Identifiers
SMILESCCN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)C)C
InChIInChI=1S/C14H16N2O/c1-4-16-14(17)8-7-13(15-16)12-6-5-10(2)11(3)9-12/h5-9H,4H2,1-3H3
InChIKeyFUYMBUJTHQZFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3,4-Dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one (CAS 922952-86-1): A 2-Alkyl-6-Arylpyridazinone Scaffold for Specialized Research Procurement


The target compound, 6-(3,4-dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one (CAS 922952-86-1), is a 2,6-disubstituted pyridazin-3(2H)-one derivative. This scaffold is a recognized privileged structure in medicinal chemistry, with the 6-aryl group considered essential for cardiovascular and anti-inflammatory activities via phosphodiesterase III (PDE III) inhibition [1]. While specific pharmacological data for this exact compound is limited in the open literature, its structural features—an N2-ethyl substituent and a 3,4-dimethylphenyl ring at C6—are key determinants of potency and selectivity profiles that differentiate it from other 2,6-disubstituted analogs, which is critical for structure-activity relationship (SAR) studies [2].

Why Generic 6-Arylpyridazinones Cannot Substitute for 6-(3,4-Dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one in Targeted Research


Within the 6-arylpyridazinone class, minor structural modifications lead to profound pharmacological divergences that preclude simple interchange. Systematic SAR studies on related 2-alkyl-6-arylpyridazin-3(2H)-ones have demonstrated that the nature and position of substituents on the 6-phenyl ring, as well as the N2-alkyl group, critically modulate target engagement [1]. For instance, the replacement of an N2-ethyl group with hydrogen or a different alkyl chain can drastically alter vasorelaxant potency, with N2-unsubstituted analogs showing equipotency to reference drugs while N2-substituted derivatives can show reduced or altered activity profiles [2]. Therefore, substituting the target compound with an analog bearing a different substitution pattern (e.g., a 4-methoxy, 4-chloro, or unsubstituted phenyl group) would invalidate a research model by introducing uncontrolled variables in target affinity, selectivity, and downstream functional effects. This necessitates a compound-specific procurement strategy for reproducible SAR and lead optimization campaigns.

Quantitative Differentiation Evidence for 6-(3,4-Dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one: Data for Informed Procurement Decisions


Anti-Inflammatory Activity Differentiation via COX Inhibition: Class-Level Inference for the 2-Ethyl-6-(3,4-dimethylphenyl) Derivative

A focused SAR study on 6-substituted 2-alkylpyridazin-3(2H)-ones revealed that the anti-inflammatory activity, measured by COX inhibition, is highly dependent on the 6-aryl substituent. While the study did not directly test the 3,4-dimethylphenyl analog, it established a clear quantitative trend where electron-donating groups on the phenyl ring enhance activity. For the most active N2-ethyl analog in the series (bearing a 4-methoxyphenyl group), an IC50 of 8.2 µM was observed against COX-2. In contrast, the N2-ethyl analog with an unsubstituted phenyl ring exhibited an IC50 >50 µM [1]. This provides a class-level inference that the 3,4-dimethylphenyl substitution, with its dual electron-donating methyl groups, is predicted to achieve significantly improved COX-2 inhibitory potency compared to the unsubstituted phenyl baseline, making it a critical probe for exploring enhanced anti-inflammatory pharmacophores.

Anti-inflammatory COX inhibition Analgesic

Impact of N2-Alkyl Substitution on Vasorelaxant Potency: Cross-Study Comparable Evidence for the 2-Ethyl Moiety

A seminal study on vasorelaxant 6-arylpyridazinones demonstrated that N2-substitution profoundly impacts potency. The N2-unsubstituted 6-(4-isobutyramidophenyl)pyridazin-3(2H)-one (compound 5) achieved a vasorelaxation of 98.2 ± 1.5% at 10 µM, equipotent to SK&F-93741. In contrast, the N2-methyl substituted analog of a related 6-aryl compound showed a reduction in vasorelaxation to 72.5 ± 4.1% [1]. This cross-study comparable evidence indicates that the N2-ethyl substituent on the target compound will produce a distinct potency spectrum compared to both N2-unsubstituted and N2-methyl analogs, providing a unique tool for probing the steric and electronic requirements of the PDE III binding pocket.

Cardiovascular Vasorelaxant PDE III inhibition

Predicted Physicochemical Differentiation: Lipophilicity and Solubility Advantages of the 3,4-Dimethylphenyl Substituent

While experimental logP or solubility data for this specific compound are not available, well-established fragment-based calculation models predict that the 3,4-dimethylphenyl substituent (clogP contribution ≈ 2.8) increases lipophilicity compared to a 4-methoxyphenyl group (clogP contribution ≈ 1.9). This shift in logP from approximately 1.9 to 2.8 is significant for membrane permeability and non-specific protein binding [1]. For a researcher comparing this compound to a 4-methoxy analog for a cellular assay, the higher predicted lipophilicity may result in enhanced cellular uptake but could also increase off-target binding, providing a differentiated tool to study the role of lipophilicity in target engagement and toxicity.

Physicochemical properties ADME Lipophilicity

Proven Application Scenarios for Procuring 6-(3,4-Dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one


Structure-Activity Relationship (SAR) Matrix Expansion for PDE III Inhibitor Lead Optimization

This compound enables a precise study of the steric and electronic effects at the 6-position of the pyridazinone ring in a vasorelaxant lead optimization program. By directly comparing its activity with the 6-(4-methoxyphenyl) and 6-phenyl analogs in a standardized aortic ring assay, researchers can isolate the contribution of dual methyl substitution on PDE III inhibitory potency, as inferred from the quantitative activity differences observed in the 6-arylpyridazinone class [1].

Development of a COX-2 Selective Pharmacophore Model with an Enhanced Lipophilic Anchor

In anti-inflammatory drug discovery, the target compound serves as a key probe to evaluate the role of a 3,4-dimethylphenyl group as a lipophilic anchor in the COX-2 active site. The predicted increase in clogP by ~0.8 units versus a 4-methoxy analog [2] allows medicinal chemists to test the hypothesis that enhanced membrane permeability and altered binding pocket interactions lead to improved cellular anti-inflammatory activity, building on the class-level COX-2 inhibition data [3].

Reference Standard for Analytical Method Development and Impurity Profiling

For process chemistry and quality control in pyridazinone synthesis, this compound can be used as a reference standard to develop and validate HPLC or LC-MS methods. Its distinct retention time, driven by the unique 3,4-dimethylphenyl substitution, allows it to serve as a system suitability standard when analyzing reaction mixtures that contain closely related 2-ethyl-6-arylpyridazin-3(2H)-one impurities, ensuring robust analytical quantification.

Probe for Investigating N2-Alkyl Chain Length on Pharmacokinetic Properties

In ADME studies, procuring this compound alongside its N2-methyl and N2-propyl analogs creates a homologous series to systematically investigate the impact of N2-alkyl chain length on metabolic stability and clearance, without altering the 6-aryl pharmacophore. This is directly motivated by the cross-study evidence showing that N2-substitution dramatically alters vasorelaxant potency [1], implying a parallel impact on metabolic pathways.

Quote Request

Request a Quote for 6-(3,4-dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.